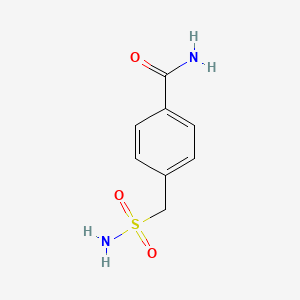

4-(Sulfamoylmethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

4-(sulfamoylmethyl)benzamide |

InChI |

InChI=1S/C8H10N2O3S/c9-8(11)7-3-1-6(2-4-7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |

InChI Key |

GYBOXKGDSDJLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)C(=O)N |

Origin of Product |

United States |

Mechanism Oriented Biological Activity Studies of 4 Sulfamoylmethyl Benzamide Derivatives

Carbonic Anhydrase (CA) Inhibition Profiling

The primary biological target for 4-(sulfamoylmethyl)benzamide and its related structures is the metalloenzyme superfamily of carbonic anhydrases (CAs, EC 4.2.1.1). These enzymes catalyze the fundamental reaction of carbon dioxide hydration to bicarbonate and a proton. The sulfonamide moiety (—SO₂NH₂) present in these derivatives is a classic zinc-binding group (ZBG) that anchors the inhibitor within the enzyme's active site, leading to potent inhibition.

In Vitro Inhibition Kinetics against Human Alpha-Carbonic Anhydrase Isoforms (hCA I, II, VII, IX, IV, XII)

Derivatives of this compound, often referred to as benzamide-4-sulfonamides, have been extensively studied for their inhibitory effects against a range of human (h) CA isoforms. Research demonstrates that these compounds are highly effective inhibitors, particularly against the physiologically prevalent cytosolic isoforms hCA II and VII, and the tumor-associated isoform hCA IX, often exhibiting inhibition constants (Kᵢ) in the low nanomolar to subnanomolar range. rsc.orgnih.gov The cytosolic isoform hCA I is generally less sensitive to inhibition by this class of compounds. rsc.orgnih.gov

N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives, which incorporate the 4-sulfamoylphenyl scaffold, also show potent inhibition. semanticscholar.org Many compounds in this series display superior inhibition against hCA I, II, and VII when compared to the standard reference drug, Acetazolamide (AAZ). semanticscholar.orgnih.gov Specifically, certain derivatives show high potency against hCA VII (Kᵢ = 1.1–13.5 nM), an isoform implicated in neuropathic pain, making them interesting leads for developing isoform-selective agents. semanticscholar.orgnih.gov The transmembrane, tumor-associated isoforms hCA IX and XII are also key targets, with some derivatives showing selective, low nanomolar inhibition. rsc.orgnih.gov

Table 1: In Vitro Inhibition Data (Kᵢ, nM) of this compound Derivatives against Human CA Isoforms Data synthesized from multiple studies on various derivatives. This table is representative of the inhibitory potency of the chemical class.

| Derivative Type | hCA I | hCA II | hCA IV | hCA VII | hCA IX | hCA XII | Reference |

|---|---|---|---|---|---|---|---|

| Benzamide-4-sulfonamides | 5.3–334 | Low nM | - | Low nM | Low nM | - | rsc.org |

| N-((4-sulfamoylphenyl) carbamothioyl) amides | 13.3–87.6 | 5.3–384.3 | - | 1.1–13.5 | - | - | semanticscholar.org |

| N-β-glycosyl sulfamides | >10000 | >10000 | - | - | 18.9-57.5 | 5.4-8.9 | rsc.org |

Mechanistic Insights into CA Active Site Interactions

The inhibitory mechanism of sulfonamide-based compounds is well-established through crystallographic and computational studies. The deprotonated sulfonamide nitrogen atom directly coordinates to the catalytic Zn²⁺ ion located at the bottom of the active site cavity. nih.gov This interaction displaces the zinc-bound water molecule/hydroxide (B78521) ion essential for the enzyme's catalytic cycle. nih.gov

The stability of the enzyme-inhibitor complex is further enhanced by a network of hydrogen bonds. A crucial hydrogen bond typically forms between the oxygen atoms of the sulfonamide group and the hydroxyl group of the active site residue Threonine 199 (Thr199). nih.gov The benzamide (B126) portion of the molecule extends out of the active site, where its substituents can form additional van der Waals and water-mediated hydrogen bond interactions with various amino acid residues lining the cavity, such as Gln92, Val121, Phe131, Leu198, and Pro201. nih.gov These secondary interactions are critical for determining the inhibitor's potency and isoform selectivity.

Inhibition of Pathogenic Bacterial and Fungal Carbonic Anhydrases (e.g., Vibrio cholerae, Mycobacterium tuberculosis)

The essential role of CAs in the metabolism and virulence of pathogenic microorganisms makes them attractive targets for novel antimicrobial agents. uaeu.ac.ae

Vibrio cholerae : This pathogen expresses CAs from three different genetic classes (α, β, and γ), which are involved in providing bicarbonate, a known virulence factor. nih.govnih.gov Benzamide-4-sulfonamide derivatives have been shown to inhibit these enzymes, although typically with lower potency (micromolar range) compared to their inhibition of human α-CAs. rsc.orgnih.gov Structure-inspired drug design has led to the identification of 4-sulfamoylphenylalkylamides that act as potent and selective inhibitors of the α- and γ-class CAs from V. cholerae (VchCAα and VchCAγ), demonstrating promise for anticholera therapy. uaeu.ac.ae

Mycobacterium tuberculosis : The genome of M. tuberculosis, the causative agent of tuberculosis, encodes for three β-CAs (MtCA1, MtCA2, MtCA3). semanticscholar.orgmdpi.com These enzymes are crucial for the pathogen's survival and proliferation. mdpi.com Derivatives based on the 4-sulfamoylphenyl scaffold have demonstrated effective inhibition against these mycobacterial enzymes. semanticscholar.org In one study, MtCA2 was the most sensitive isoform, with ten out of twelve tested N-((4-sulfamoylphenyl)carbamothioyl) amides showing potent inhibition in the low nanomolar range (Kᵢ = 3.4–57.1 nM), surpassing the efficacy of the reference drug Acetazolamide. semanticscholar.org

Table 2: In Vitro Inhibition Data (Kᵢ) of 4-(Sulfamoylphenyl) Derivatives against Pathogenic CAs Data synthesized from studies on various derivatives. This table is representative of the inhibitory potency of the chemical class.

| Derivative Type | V. cholerae CAs | M. tuberculosis β-CAs | Reference |

|---|---|---|---|

| Benzamide-4-sulfonamides | Micromolar Kᵢs | - | rsc.org |

| 4-Sulfamoylphenylalkylamides | Potent VchCAα & VchCAγ inhibition | - | uaeu.ac.ae |

Strategies for Selective Targeting of Tumor-Associated Carbonic Anhydrase Isoforms

The transmembrane isoforms hCA IX and hCA XII are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis. rsc.org Consequently, the selective inhibition of these isoforms over the ubiquitous cytosolic hCA I and II is a primary goal in the development of novel anticancer agents.

Strategies to achieve this selectivity often involve modifying the "tail" of the inhibitor molecule—the part extending from the zinc-binding sulfonamide group. By introducing specific chemical moieties, such as glycosyl groups or bulky cyclic structures, it is possible to exploit structural differences between the active sites of the different isoforms. rsc.orgnih.gov For instance, N-β-glycosyl sulfamides have been developed that selectively target hCA IX and XII with low nanomolar potency, while showing negligible activity against hCA I and II. rsc.org This approach minimizes the potential side effects associated with the inhibition of off-target cytosolic CAs, such as those that can arise from using classical, non-selective inhibitors like acetazolamide. nih.gov

Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Modulation

Beyond carbonic anhydrases, the versatile sulfamoyl-benzamide scaffold has been explored for its ability to modulate other enzyme families. A notable example is the family of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are surface-located enzymes that hydrolyze extracellular nucleotides like ATP and ADP.

Selective Inhibition of h-NTPDase Isoforms (h-NTPDase1, -2, -3, -8)

Four h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8) are particularly relevant in physiology and disease, playing roles in processes like thrombosis, inflammation, and cancer. rsc.orgrsc.org Research has been directed toward synthesizing sulfamoyl-benzamide derivatives as selective inhibitors for these enzymes. rsc.org

Screening of a library of these compounds against the four isoforms revealed that specific substitution patterns on the benzamide scaffold could confer both potency and selectivity. rsc.org For example, compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide emerged as a potent inhibitor of h-NTPDase1 (IC₅₀ = 2.88 µM) and was also highly active against h-NTPDase3 (IC₅₀ = 0.72 µM). rsc.orgnih.gov Meanwhile, other derivatives showed preferential inhibition of h-NTPDase2 in the sub-micromolar range. rsc.orgnih.gov Selectivity for h-NTPDase8 was also achieved with a derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , which blocked its activity with an IC₅₀ value of 0.28 µM. nih.govnih.gov These findings highlight that the sulfamoyl-benzamide core can be effectively decorated to achieve selective modulation of specific h-NTPDase isoforms.

Table 3: Selective Inhibition (IC₅₀, µM) of h-NTPDase Isoforms by Sulfamoyl-Benzamide Derivatives Data from a focused study on sulfamoyl-benzamide derivatives. rsc.orgnih.gov

| Compound | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 |

|---|---|---|---|---|

| Suramin (Reference) | 28.4 | 1.9 | 4.3 | 0.8 |

| Derivative 3i * | 2.88 | 13.5 | 0.72 | 11.2 |

| Derivative 3f ** | 21.6 | 0.27 | 1.15 | > 50 |

| Derivative 3j *** | > 50 | 0.29 | 0.83 | 29.4 |

| Derivative 2d **** | 7.9 | > 50 | 1.45 | 0.28 |

*Derivative 3i: N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide

**Derivative 3f: N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide

***Derivative 3j: 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide

****Derivative 2d: 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid

Quantitative Assessment of Enzyme Inhibition (e.g., IC50 values)

The inhibitory potential of this compound derivatives has been quantified against various enzymes using the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

For instance, in studies of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer, several sulfamoyl-benzamide derivatives have demonstrated significant inhibitory activity. nih.govrsc.org One such derivative, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i), was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3 with IC50 values of 2.88 ± 0.13 μM and 0.72 ± 0.11 μM, respectively. nih.govnih.gov Other derivatives, including N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f), 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j), and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d), showed sub-micromolar IC50 values against h-NTPDase2. nih.govnih.gov Furthermore, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) was a selective and potent inhibitor of h-NTPDase8, with an IC50 of 0.28 ± 0.07 μM. nih.govrsc.orgnih.gov The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups, such as chlorine, on the benzamide moiety can enhance inhibitory activity. nih.gov

Derivatives of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzenesulfonamide have also been evaluated for their enzyme inhibitory effects. nih.gov For example, against the urease enzyme, the IC50 values for compounds YM-1, YM-2, and YM-3 were found to be 1.98 ± 0.02 μM, 1.90 ± 0.02 μM, and 2.02 ± 0.01 μM, respectively. nih.gov

In the context of diabetes-related enzymes, certain 1,2-benzothiazine derivatives with a sulfamoyl group have been investigated as inhibitors of α-glucosidase and α-amylase. mdpi.com Derivatives with chloro, bromo, and methyl substituents demonstrated potent α-glucosidase inhibition, with IC50 values ranging from 25.88 to 46.25 μM, which is more effective than the standard drug acarbose (B1664774) (IC50 = 58.8 μM). mdpi.com The same study found that derivatives with chloro, bromo, and nitro substituents were potent inhibitors of the α-amylase enzyme, with IC50 values between 7.52 and 15.06 μM, surpassing the efficacy of acarbose (IC50 = 17.0 μM). mdpi.com

Table 1: IC50 Values of this compound Derivatives against Various Enzymes

| Compound/Derivative | Target Enzyme | IC50 Value (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |

| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | Urease | 1.98 ± 0.02 |

| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) | Urease | 1.90 ± 0.02 |

| 4-(3-(3-hydroxyphenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-3) | Urease | 2.02 ± 0.01 |

| 1,2-benzothiazine derivative 12a | α-glucosidase | 46.25 |

| 1,2-benzothiazine derivative 12c | α-glucosidase | 40.76 |

| 1,2-benzothiazine derivative 12g | α-glucosidase | 35.10 |

| 1,2-benzothiazine derivative 12i | α-glucosidase | 25.88 |

| 1,2-benzothiazine derivative 12k | α-glucosidase | 30.45 |

| 1,2-benzothiazine derivative 12a | α-amylase | 13.28 |

| 1,2-benzothiazine derivative 12d | α-amylase | 15.06 |

| 1,2-benzothiazine derivative 12g | α-amylase | 11.71 |

| 1,2-benzothiazine derivative 12i | α-amylase | 7.52 |

Modulation of Kinase Activity

Derivatives of benzamide have been identified as inhibitors of Rho-associated protein kinase 1 (ROCK1), a significant therapeutic target in various diseases. nih.govfigshare.com Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, pharmacophore models, and molecular dynamics simulations have been employed to investigate N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors. nih.govresearchgate.net These in silico studies have helped in identifying compounds with predicted high activity and stable binding to the ROCK1 active site, providing a theoretical basis for designing novel and potent ROCK1 inhibitors. nih.govfigshare.com

Derivatives of 4-(aminomethyl)benzamide (B1271630) have been synthesized and evaluated as potential anticancer agents through their inhibition of receptor tyrosine kinases. mdpi.comnih.govresearchgate.net A number of these compounds demonstrated potent inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb. mdpi.comnih.govresearchgate.net

Specifically, analogues 11 and 13, which feature a (trifluoromethyl)benzene ring, were found to be highly potent inhibitors of EGFR, showing 91% and 92% inhibition at a concentration of 10 nM, respectively. mdpi.comnih.govresearchgate.net Molecular docking studies suggest that the 4-(aminomethyl)benzamide fragment acts as a flexible linker, allowing the molecules to adopt a favorable geometry within the active site of protein kinases. mdpi.comnih.govresearchgate.net This conformation is thought to enable the molecules to bypass bulky residues, such as the T315I mutation in Bcr-Abl, and bind effectively to the active center. mdpi.comnih.govresearchgate.net

Furthermore, some derivatives exhibited inhibitory activity against VEGFR2, with inhibition ranging from 16% to 48% at 10 nM. mdpi.com Compounds containing an N-[3-(trifluoromethyl)phenyl]benzamide fragment showed significant inhibition of PDGFRa. mdpi.com

Table 2: Tyrosine Kinase Inhibition by 4-(Arylaminomethyl)benzamide Derivatives

| Compound/Analogue | Target Kinase | Inhibition (%) at 10 nM |

| Analogue 11 | EGFR | 91 |

| Analogue 13 | EGFR | 92 |

| Compound 10 | VEGFR2 | 16-48 |

| Compound 11 | VEGFR2 | 16-48 |

| Compound 13 | VEGFR2 | 16-48 |

| Compound 18 | VEGFR2 | 16-48 |

| Compound 20 | VEGFR2 | 16-48 |

| Compound 22 | VEGFR2 | 16-48 |

| Compound 28k | VEGFR2 | 16-48 |

| Compound 28l | VEGFR2 | 16-48 |

| Compound 18 | PDGFRα | 67 |

| Compound 20 | PDGFRα | 77 |

Investigations into Other Enzyme Systems

Benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and beta-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov A series of novel benzamides were synthesized and tested for their inhibitory activity against both enzymes. nih.gov One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated an IC50 value of 0.056 µM against AChE, which is comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). nih.gov This same compound was also the most potent inhibitor of BACE1 in the series, with an IC50 of 9.01 µM, compared to quercetin's IC50 of 4.89 µM. nih.gov

Other studies on 4-phthalimidobenzenesulfonamide derivatives revealed high selectivity and inhibitory activity against AChE. nih.gov Compound 7 from this series was the most potent AChE inhibitor with an IC50 of 1.35 ± 0.08 μM. nih.gov In another study, some 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives have also been explored as potential AChE inhibitors. researchgate.net Similarly, 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives have been synthesized and shown to have inhibitory effects on cholinesterases. nih.gov

Table 3: Inhibition of AChE and BACE1 by Benzamide Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value (µM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 |

| Donepezil (Reference) | AChE | 0.046 |

| Quercetin (Reference) | BACE1 | 4.89 |

| 4-phthalimidobenzenesulfonamide derivative 7 | AChE | 1.35 ± 0.08 |

| 4-phthalimidobenzenesulfonamide derivative 3 | BuChE | 13.41 ± 0.62 |

Certain derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as potent inhibitors of Glutathione S-Transferase (GST) P1-1. nih.gov This enzyme is known for its anti-apoptotic activity and its role in cellular resistance to anticancer drugs. nih.gov The cytotoxic effects of these inhibitors were observed in several cancer cell lines, with LC50 values in the micromolar to submicromolar range, which are close to their IC50 values for GSTP1-1 inhibition. nih.gov This suggests that GSTP1-1 is a primary intracellular target for these compounds. nih.gov One of the most effective inhibitors, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, was shown to induce apoptosis in cancer cells by promoting the dissociation of the GSTP1-1/c-jun NH2-terminal kinase (JNK) complex. nih.gov

Antiviral Mechanistic Explorations (e.g., Filovirus Entry Inhibition)

Research has identified derivatives of this compound as promising inhibitors of filovirus entry into host cells, a critical step in the viral life cycle. nih.govnih.gov This inhibitory action presents a potential therapeutic strategy against severe and often fatal diseases caused by viruses like Ebola (EBOV) and Marburg (MARV). nih.govresearchgate.net

Scientists have utilized pseudotype viruses, which are engineered to express the envelope glycoproteins of filoviruses, to safely screen chemical libraries for antiviral compounds. nih.govnih.govresearchgate.net Through this method, a biaryl sulfonamide derivative was discovered that effectively suppressed in vitro infection by all known human-pathogenic filoviruses. nih.gov Further investigation into its mechanism revealed that the compound blocks the fusion of the viral envelope with the endosomal membrane during cell entry. nih.gov Interestingly, it does not interfere with the interaction between the viral glycoprotein (B1211001) and its receptor, Niemann-Pick C1 protein. nih.gov This suggests that the compound may disrupt the conformational changes in the glycoprotein that are necessary for membrane fusion. nih.gov

In a similar vein, a series of 4-(aminomethyl)benzamides were identified as potent inhibitors of both EBOV and MARV entry. nih.gov One particular compound, CBS1118, demonstrated broad-spectrum activity with low micromolar efficacy against both viruses. nih.gov These findings highlight the potential of these benzamide derivatives for further development as therapeutic agents to manage filovirus infections. nih.gov

| Compound/Derivative | Virus | Mechanism of Action | EC50/IC50 |

| 4-(Aminomethyl)benzamides | Ebola (EBOV), Marburg (MARV) | Entry Inhibition | < 10 µM for CBS1118 |

| Biaryl sulfonamide derivative | Human-pathogenic filoviruses | Fusion Inhibition | Not specified |

Exploratory Preclinical Biological Activities with Mechanistic Focus

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Derivatives of this compound have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. nih.govnih.govresearchgate.net One study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives revealed their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov The most potent compound, 2h, exhibited strong inhibitory activity against the production of NO, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Mechanistic studies indicated that compound 2h suppresses the protein expression of inducible nitric oxide synthase (iNOS), p-p38, p-ERK, and nuclear NF-κB. nih.gov This suggests that its anti-inflammatory effects are mediated through the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway. nih.gov

Furthermore, some sulfonamide derivatives are known to influence inflammatory processes by targeting SLC12A family of Cl- transporters, such as the Na+K+2Cl- cotransporter (NKCC1). nih.gov NKCC1 is implicated in regulating pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α, potentially through the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This pathway is crucial for the activation of the inflammasome and the regulation of immune cell activity. nih.gov Additionally, these compounds may help reduce inflammation-related tissue damage by counteracting reactive oxygen species. nih.gov Other research on a thioamide derivative has shown its ability to decrease plasma levels of IL-1β and TNF-α. nih.govresearchgate.net

| Compound/Derivative | Mechanism of Action | Key Mediators Modulated |

| 4-Sulfonyloxy/alkoxy benzoxazolone (compound 2h) | Inhibition of MAPK-NF-κB/iNOS pathway | NO, IL-1β, IL-6, iNOS, p-p38, p-ERK, nuclear NF-κB |

| Sulfonamide diuretics | Modulation of NKCC1 and NF-κB pathway | IL-1β, IL-8, TNF-α |

| Thioamide derivative | Modulation of inflammatory mediators | IL-1β, TNF-α |

Antimicrobial Spectrum and Specificity (e.g., Antibacterial, Antifungal, Antimycobacterial)

The this compound scaffold has given rise to derivatives with a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects. nih.govnih.govnih.gov

Antibacterial Activity: Benzamide derivatives have shown potent activity against various bacterial strains, including multidrug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA). nih.govgoogle.commdpi.com One promising mechanism of action is the inhibition of the bacterial cell division protein FtsZ. nih.govmdpi.com A novel benzamide FtsZ inhibitor, TXH9179, was found to be significantly more potent than earlier generation compounds against a wide range of MRSA clinical isolates, including those resistant to vancomycin (B549263) and linezolid. nih.gov Another study synthesized a series of benzamide derivatives containing quinoxaline (B1680401) and benzthiazole, which exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Activity: Derivatives of this compound have also been investigated for their antifungal properties. nih.govnih.gov A series of sulfonamide-1,2,4-triazole derivatives displayed significant antifungal activity against various micromycetes, with the N-dimethylsulfamoyl group showing the best results. nih.gov Arylsulfonamide-type compounds have also been screened against different Candida species, with some demonstrating fungistatic and fungicidal effects. nih.gov

Antimycobacterial Activity: The emergence of multidrug-resistant tuberculosis has spurred research into new antimycobacterials. nih.gov Sulfonamide derivatives have been evaluated for their potential against mycobacteria. nih.govnih.gov In one study, sulfonamide derivatives were tested against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.153 to 4.88 μg/ml. nih.gov Another study on sulfamethoxazole-4-thiazolidinone hybrids identified compounds with promising activity against M. bovis BCG and M. tuberculosis H37Ra strains. nih.gov

| Antimicrobial Class | Target Organism(s) | Mechanism of Action | Key Findings |

| Antibacterial | Staphylococcus aureus (including MRSA) | FtsZ inhibition | TXH9179 shows high potency against resistant strains. nih.gov |

| Antibacterial | Gram-positive and Gram-negative bacteria | Not specified | Quinoxaline and benzthiazole derivatives show moderate to strong activity. researchgate.net |

| Antifungal | Micromycetes, Candida spp. | Not specified | Sulfonamide-1,2,4-triazoles and arylsulfonamides show significant activity. nih.govnih.gov |

| Antimycobacterial | M. smegmatis, M. bovis, M. tuberculosis | Not specified | Sulfonamide and sulfamethoxazole (B1682508) derivatives show promising MIC values. nih.govnih.gov |

Neuroprotective Mechanisms

Exploratory studies have indicated that derivatives related to the this compound structure may possess neuroprotective properties. utrgv.edu Research on niclosamide (B1684120) and its derivatives, which share some structural similarities, has shown potential neuroprotective effects in models of neuronal cell toxicity. utrgv.edu These compounds were found to prevent the accumulation of ubiquitinated proteins and enhance autophagy, suggesting a mechanism for protecting neuronal cells. utrgv.edu Structure-activity relationship studies indicated that specific substituents on the molecule are crucial for this neuroprotective function. utrgv.edu While this research is in its early stages, it points to a potential new therapeutic avenue for neurodegenerative diseases. utrgv.edu

Structure Activity Relationship Sar and Rational Design Principles for 4 Sulfamoylmethyl Benzamide Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Activity

The biological activity of 4-(Sulfamoylmethyl)benzamide derivatives is intrinsically linked to a set of core structural features, or pharmacophoric elements. SAR studies on various derivatives, including substituted sulfamoyl benzamidothiazoles, have highlighted the essential nature of the benzamide (B126) and sulfonamide moieties. nih.govnih.gov

In one chemotype that enhances NF-κB activation, the structure features a 2,5-dimethylphenyl substituent on a thiazole (B1198619) ring and a benzoyl-4-(sulfonylpiperidine) group. nih.gov The bi-aryl conformation of the phenyl group attached to the thiazole ring was suggested to be necessary for activity, as spacing it with a methylene (B1212753) unit resulted in an inactive compound. nih.gov Furthermore, replacing the phenyl ring with nonpolar aliphatic substituents, whether small or bulky, also led to a loss of activity, indicating that a bis-substituted phenyl group is a crucial pharmacophoric element for this specific biological target. nih.gov

Impact of Substituent Modifications on Potency, Selectivity, and Affinity

The modification of substituents on the this compound scaffold has a profound impact on the potency, selectivity, and affinity of the resulting analogs. Studies across different biological targets have demonstrated that even minor chemical changes can lead to significant shifts in pharmacological activity. nih.govnih.gov

In the context of h-NTPDase inhibition, the nature and position of substituents on the benzamide and sulfonamide portions of the molecule are critical. nih.gov For instance, derivatives are often categorized into groups such as sulfamoylbenzoic acids, sulfamoyl-benzamides, and bis-sulfonamide-carboxamides to systematically study these relationships. nih.gov

A detailed investigation into sulfamoyl-benzamide derivatives revealed specific substitution patterns that confer potency and selectivity against different h-NTPDase isoforms. nih.gov For example, compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) emerged as the most potent inhibitor of h-NTPDase1 and a potent inhibitor of h-NTPDase3. nih.gov The presence of two halogen atoms on chemically similar structures was found to significantly enhance activity against h-NTPDase1. nih.gov

Selectivity is also heavily influenced by these modifications. Compound 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) preferentially blocked h-NTPDase2, an effect potentially attributed to its methoxy (B1213986) group. nih.gov Similarly, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) was a potent and selective inhibitor of h-NTPDase8. nih.gov Conversely, attaching chlorophenyl scaffolds on both sides of a molecule, as in compound 4a, abolished activity against any h-NTPDase isoforms, suggesting that a single chlorophenyl ring on one side was more effective. nih.gov

The following table summarizes the inhibitory activity of selected sulfamoyl benzamide derivatives against various h-NTPDase isoforms.

| Compound ID | Derivative Name | Target | IC₅₀ (μM) |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | sub-micromolar |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | sub-micromolar |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

In a different therapeutic area, a series of benzamide derivatives were developed as potential antipsychotics with potent and balanced activities for dopamine (B1211576) D₂, serotonin (B10506) 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov The lead compound, 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide (4k) , exhibited an optimal pharmacological profile, highlighting the importance of the N-cyclopropyl-2-fluorobenzamide moiety for achieving the desired multi-receptor interaction. nih.gov

Bioisosteric Replacement and Conformational Restriction Strategies in Analog Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by substituting one functional group with another that has similar physicochemical or topological properties. spirochem.com This approach is widely used to enhance potency, selectivity, and pharmacokinetic properties. spirochem.comresearchgate.net

For benzamide-based scaffolds, the amide bond itself is a frequent target for bioisosteric replacement. nih.gov Various replacements have been explored, including thioamides, selenoamides, ureas, and triazoles. nih.gov The triazole group, in particular, is recognized as a non-classical bioisostere of the amide, preserving the planar geometry and the distribution of hydrogen bond donors and acceptors. nih.gov In a study on nematicidal benzamides, replacing the amide with a thioamide or a selenoamide resulted in compounds with excellent activity, while N-alkylamides and a sulfonamide replacement showed no significant activity. nih.gov This highlights that while the strategy is powerful, the choice of bioisostere is critical and context-dependent. researchgate.netnih.gov

Conformational restriction is another key design strategy. By limiting the number of accessible conformations of a molecule, it is often possible to pre-organize it into the bioactive conformation, thereby increasing affinity for the target and potentially improving selectivity. In the case of sulfamoyl benzamidothiazole derivatives, the observation that a bi-aryl conformation might be necessary for NF-κB activity suggests that analogs designed to lock in this specific spatial arrangement could lead to more potent compounds. nih.gov

Development of Structure-Based Design Hypotheses for Enhanced Activity

The integration of SAR data with computational chemistry techniques allows for the development of robust, structure-based design hypotheses. spirochem.com Molecular docking studies, for example, can provide insights into how potent inhibitors interact with the amino acid residues within the active site of their target proteins. nih.gov

For the h-NTPDase inhibitors, molecular docking of the most potent compounds helped to rationalize their activity by showing significant interactions with the homology models of the respective enzymes. nih.gov Such computational models, validated by experimental SAR data, enable the rational design of new analogs with predicted improvements in activity and selectivity. researchgate.net

The process is iterative: SAR from synthesized compounds informs and refines the computational models, and the models, in turn, generate new hypotheses for testing. nih.gov For instance, understanding that a bis-substituted phenyl group was necessary for the activity of certain NF-κB activators allows for the focused design of new analogs that explore different substitution patterns on that specific ring system, rather than exploring less fruitful modifications elsewhere. nih.gov This synergy between empirical data and in silico modeling accelerates the discovery of compounds with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations of 4 Sulfamoylmethyl Benzamide Systems

Molecular Docking Analyses of Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of 4-(sulfamoylmethyl)benzamide, might interact with its protein target.

Identification of Binding Pockets and Key Interacting Residues

Molecular docking studies have been instrumental in identifying the binding pockets and key amino acid residues involved in the interaction of this compound derivatives with various protein targets. These studies provide insights into the specific forces driving the ligand-protein recognition process.

For instance, in the context of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer, docking studies of sulfamoyl-benzamide derivatives have revealed crucial interactions within the enzyme's active site. nih.govrsc.org For h-NTPDase2, a potent inhibitor was found to be surrounded by an array of residues including His50, Tyr350, Ser346, Arg245, Arg392, Ala393, and Ala347. nih.gov Hydrogen bonds, which are critical for stabilizing the ligand-protein complex, were observed between the inhibitor and residues such as His50, Asp45, Ser52, Ser346, and Arg392. nih.gov Similarly, for h-NTPDase3, active inhibitors were shown to form a complex network of interactions including hydrogen bonding, π-cation, π-sulfur, and alkyl linkages with the amino acid residues in the binding pocket. nih.gov

In the case of α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated interactions through hydrogen bonding, electrostatic forces, and hydrophobic interactions with active site residues. researchgate.net For glucokinase (GK), another target for type 2 diabetes, docking studies of sulfamoyl benzamide (B126) derivatives were performed to understand their binding within the allosteric site of the enzyme. researchgate.net

Furthermore, studies on carbonic anhydrase (CA) inhibitors have utilized molecular docking to elucidate the binding mechanisms of novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives. nih.gov These analyses help in understanding how these compounds inhibit specific CA isoforms like CA IX and CA XII, which are important in cancer. nih.gov

The table below summarizes key interacting residues identified in various studies for different protein targets.

| Target Protein | Derivative Class | Key Interacting Residues | Reference |

| h-NTPDase2 | Sulfamoyl-benzamide | His50, Tyr350, Ser346, Arg245, Arg392, Ala393, Ala347 | nih.gov |

| h-NTPDase3 | Sulfamoyl-benzamide | Not explicitly listed, but complex interactions noted | nih.gov |

| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Not explicitly listed, but hydrogen, electrostatic, and hydrophobic interactions noted | researchgate.net |

| α-Amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Not explicitly listed, but hydrogen, electrostatic, and hydrophobic interactions noted | researchgate.net |

| Glucokinase (GK) | Sulfamoyl benzamide | Allosteric site residues | researchgate.net |

| Carbonic Anhydrase IX/XII | N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide | Not explicitly listed, but binding mechanisms elucidated | nih.gov |

Prediction of Binding Affinities and Orientations

Molecular docking not only identifies the binding pose but also predicts the binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the protein. This information is crucial for ranking potential drug candidates.

In studies of h-NTPDase inhibitors, the selection of the most reliable pose was based on significant binding affinity with the amino acid residues. nih.gov For derivatives targeting α-glucosidase and α-amylase, docking results yielded reasonable dock scores, for example, ranging from -10.2 to -8.0 kcal/mol for α-glucosidase and -11.1 to -8.3 kcal/mol for α-amylase. nih.gov These scores are indicative of strong binding interactions.

The orientation of the ligand within the binding pocket is another critical piece of information derived from docking studies. For instance, in the case of h-NTPDase2 inhibitors, the morpholine (B109124) ring and sulfonyl group of the inhibitor were specifically oriented to form hydrogen bonds with key residues. nih.gov Similarly, for selective monoamine oxidase B (MAO-B) inhibitors, docking studies revealed the three-dimensional interacting mode of the most potent compound within the enzyme's catalytic site. researchgate.net

The predicted binding affinities and orientations guide the structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of the synthesized compounds. For example, the docking simulations for antidiabetic compounds corroborated the in vitro results, where compounds with higher predicted affinities showed better enzyme inhibition. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. This provides deeper insights into the stability of the binding and any conformational changes that may occur.

Assessment of Binding Stability and Conformational Changes

MD simulations are employed to assess the stability of the ligand-protein complex predicted by docking. By simulating the movement of atoms over a period of time, researchers can determine if the ligand remains securely bound in the active site. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often analyzed to gauge the stability of the complex. nih.govresearchgate.net A stable RMSD suggests that the ligand has found a favorable and stable binding pose.

For instance, MD simulations were performed on the most active α-glucosidase and α-amylase inhibitors from a series of benzamide derivatives. researchgate.net The analysis of the ligand-protein complex's RMSD suggested the stability of the most active compound within the binding site of the target proteins. researchgate.net This validation through MD simulations strengthens the confidence in the docking results.

Conformational changes in both the ligand and the protein upon binding can also be investigated using MD simulations. These simulations can reveal how the protein adapts to the presence of the ligand and how the ligand may adjust its conformation to fit optimally within the binding pocket. Theoretical conformational analysis has been used to study the folded and extended conformers of benzamide derivatives, providing insights into their pharmacologically active shapes. nih.gov

Elucidation of Allosteric Modulation or Induced Fit Mechanisms

MD simulations can be particularly useful in understanding more complex binding mechanisms, such as allosteric modulation and induced fit. Allosteric modulators bind to a site on the protein that is distinct from the active site, causing a conformational change that affects the protein's activity. nih.gov Induced fit describes the process where the binding of a ligand induces a conformational change in the protein, leading to a tighter and more specific interaction.

Studies on 2-sulfonamidebenzamides as allosteric modulators of the MrgX1 receptor, a potential target for chronic pain, have utilized medicinal chemistry and likely computational modeling to understand their mechanism of action. nih.gov While the provided text doesn't explicitly detail MD simulations for this specific compound, such techniques are standard in the field to elucidate how these allosteric modulators induce conformational changes in the receptor.

Theoretical conformational analysis of benzamide derivatives has also shed light on the possible modes of interaction with receptors like the dopamine (B1211576) receptor, which can involve conformational changes upon binding. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for studying the electronic structure and properties of molecules. bohrium.com These calculations can be used to understand the intrinsic properties of this compound and its derivatives, which in turn can help in interpreting their biological activity.

DFT methods have been used to explore the molecular geometry and electronic features of sulfonamide-Schiff base derivatives. nih.gov Such studies often involve optimizing the molecular structure to find the most stable conformation and calculating various electronic properties. nih.gov The results from these computational approaches are often compared with experimental data, such as FT-IR and UV-Vis spectra, to ensure their consistency. nih.gov

These calculations can also be used to determine thermodynamic parameters, such as the enthalpy of formation, which can be valuable for understanding the stability of the compounds. mdpi.com Furthermore, DFT can be employed to investigate the interactions between key residues in a protein-ligand complex at a quantum mechanical level, providing a more detailed understanding of the binding forces than classical molecular mechanics methods. nih.govresearchgate.net

For example, DFT has been used to investigate the electronic and structural properties of barbituric acid derivatives and to simulate the photoexcitation and emission of Schiff bases. bohrium.com While specific DFT studies on this compound were not found in the provided search results, the application of these methods to similar sulfonamide-containing compounds highlights their importance in modern drug discovery and design. nih.gov

Optimized Geometries and Electronic Properties (HOMO-LUMO)

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. Using methods like Density Functional Theory (DFT), researchers can calculate the lowest energy conformation of a molecule in the gas phase or in a solvent. nih.gov This optimized structure is crucial as it serves as the foundation for calculating all other molecular properties. nih.gov

Once the geometry is optimized, electronic properties can be investigated. Central to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. researchgate.net These energies are instrumental in understanding electronic transitions, such as those observed in UV-Visible spectroscopy. nih.gov

While specific computational studies detailing the optimized geometry and HOMO-LUMO energies for this compound are not readily found in the surveyed literature, analysis of related benzamide structures provides insight into the expected values. For instance, calculations on the parent molecule, benzamide, show a significant HOMO-LUMO gap, indicating its relative stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzamide This table presents data for the related compound benzamide to illustrate the concepts, as specific data for this compound was not available in the searched literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.289 | Highest Occupied Molecular Orbital |

| LUMO | -1.678 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.611 | Energy gap, indicative of chemical stability researchgate.net |

Electrostatic Potential Maps (MEP) for Reactivity and Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution within a molecule. dergipark.org.tr It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites and intermolecular interaction patterns. dergipark.org.trnih.gov

The MEP map is color-coded to represent different potential values:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges or hydrogen bond donors. researchgate.netresearchgate.net In a molecule like this compound, these regions would be expected around the oxygen atoms of the sulfamoyl and benzamide groups and the nitrogen atom.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.govresearchgate.net In this compound, positive potentials would likely be found around the hydrogen atoms attached to the nitrogen atoms (the amide and sulfonamide protons), making them key sites for hydrogen bonding. nih.gov

Green Regions: Indicate areas of neutral or near-zero potential, typically found over nonpolar regions of the molecule, such as the benzene (B151609) ring.

By analyzing the MEP, researchers can predict how a molecule will interact with a receptor binding site or other molecules. dergipark.org.tr The distinct positive and negative zones highlight the molecule's capacity to engage in electrostatic interactions and hydrogen bonding, which are fundamental to its biological activity. A specific MEP analysis for this compound is not available in the reviewed literature, but the general principles allow for a qualitative prediction of its reactive surface.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. unicamp.br These methods aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unicamp.br By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the efficacy of untested molecules and guide the synthesis of more potent analogues. unicamp.br

Development of Predictive Models (e.g., CoMFA, CoMSIA)

Among the most powerful 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric (shape) and electrostatic fields around a set of aligned molecules. It generates a model that correlates variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, where colored regions indicate areas where modifications to steric bulk or electrostatic charge would likely enhance or diminish activity. unicamp.br

CoMSIA: An extension of CoMFA, CoMSIA evaluates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov

The development of a robust QSAR model involves several steps: selecting a dataset of compounds with known activities, aligning the molecules, calculating descriptors, generating a statistical model (often using Partial Least Squares - PLS), and rigorous validation. Model quality is assessed using statistical parameters such as the squared correlation coefficient (r²) and the leave-one-out cross-validation coefficient (q²). A high q² value (typically > 0.5) is indicative of a model with good predictive power. nih.govnih.gov

While no specific CoMFA or CoMSIA models for this compound derivatives were found, studies on other classes of compounds demonstrate the utility of these methods.

Table 2: Example of Validation Statistics for CoMFA and CoMSIA Models This table shows representative data from a QSAR study on benzimidazole (B57391) derivatives to illustrate the typical statistical parameters used to validate these models. nih.gov

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Number of Components |

| CoMFA | 0.634 | 0.936 | 6 |

| CoMSIA | 0.642 | 0.858 | 5 |

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of the crucial physicochemical properties, or descriptors, that govern a molecule's biological activity. By analyzing the contribution of different fields in CoMFA and CoMSIA models, researchers can understand what drives potency. nih.gov

The most common descriptors include:

Steric Descriptors: These relate to the size and shape of the molecule. Contour maps may show regions where bulky substituents are favored (often shown in green) or disfavored (yellow) for optimal receptor binding. unicamp.br

Electrostatic Descriptors: These describe the charge distribution. Red contours typically indicate where negative charges (or electron-withdrawing groups) are beneficial, while blue contours highlight regions where positive charges (or electron-donating groups) increase activity.

Hydrophobic Descriptors: In CoMSIA, these fields identify regions where hydrophobic (water-repelling) characteristics are important for activity, often corresponding to nonpolar pockets in a binding site.

Hydrogen Bond Descriptors: CoMSIA maps can also pinpoint specific locations where hydrogen bond donors or acceptors on the molecule are critical for anchoring it to the biological target.

For a molecule like this compound, it can be hypothesized that the hydrogen bond donor capabilities of the -NH2 groups (sulfamoyl and amide) and the hydrogen bond acceptor properties of the oxygen atoms are critical physicochemical features for its interactions. A QSAR study would quantify the importance of these features and explore the optimal steric and electronic properties of the phenyl ring and its substituents for a given biological target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.